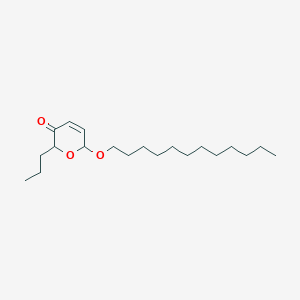
6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one is an organic compound that belongs to the class of pyranones. This compound is characterized by a dodecyloxy group attached to the pyran ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one typically involves the Achmatowicz reaction, which is a well-known method for converting furans into pyranones. In this reaction, (5-alkylfuran-2-yl)carbinols are oxidized using aerial oxygen in the presence of a laccase catalyst. This method yields 6-hydroxy-2H-pyran-3(6H)-ones with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyran-2,5(6H)-diones.
Reduction: Reduction reactions can convert the pyranone ring into dihydropyran derivatives.
Substitution: The dodecyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Aerial oxygen and laccase catalysts are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Pyran-2,5(6H)-diones.
Reduction: Dihydropyran derivatives.
Substitution: Various alkoxy-substituted pyranones.
Scientific Research Applications
6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Dodecyl 2-(dodecyloxy)-3,4,5-trihydroxy-6-oxo-6H-benzo7annulene-8-carboxylate : Another compound with a dodecyloxy group but a more complex ring system.
6-(Dodecyloxy)nicotinic acid: Shares the dodecyloxy group but has a different core structure.
Uniqueness
6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one is unique due to its specific pyranone ring structure combined with the dodecyloxy group. This combination imparts distinct chemical properties, making it valuable for various research applications.
Properties
CAS No. |
85980-57-0 |
|---|---|
Molecular Formula |
C20H36O3 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-dodecoxy-6-propyl-2H-pyran-5-one |
InChI |
InChI=1S/C20H36O3/c1-3-5-6-7-8-9-10-11-12-13-17-22-20-16-15-18(21)19(23-20)14-4-2/h15-16,19-20H,3-14,17H2,1-2H3 |
InChI Key |
LALSNNOSDGXQEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1C=CC(=O)C(O1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


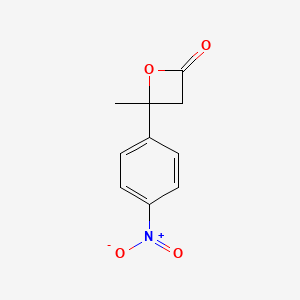
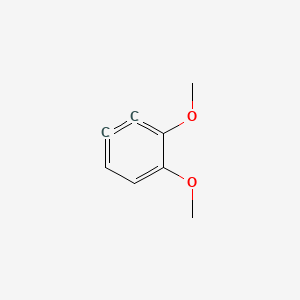
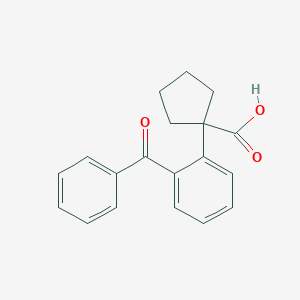
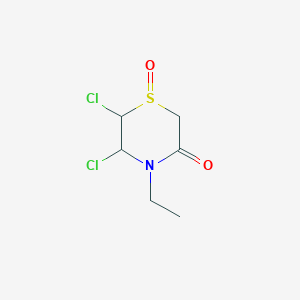

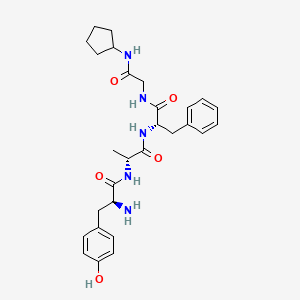
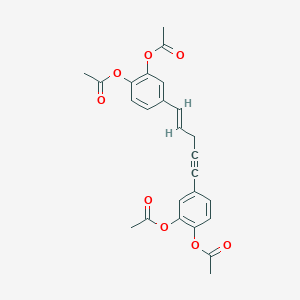

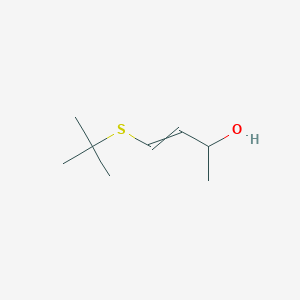
![3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14406093.png)
![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)
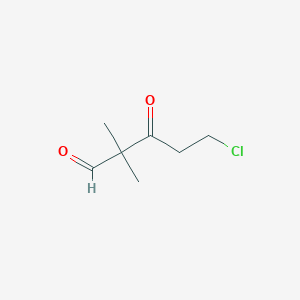
![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)

